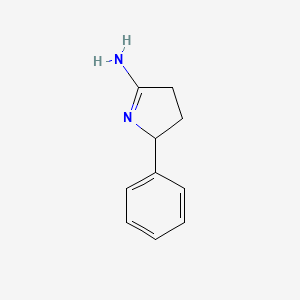

2-phenyl-3,4-dihydro-2H-pyrrol-5-amine

Description

Significance of Dihydro-2H-pyrroles in Contemporary Organic Chemistry

Dihydro-2H-pyrroles, also known as pyrrolines, are a class of five-membered nitrogen-containing heterocycles that serve as valuable intermediates in organic synthesis. Their partially saturated nature allows for a variety of chemical transformations, including reductions to pyrrolidines, oxidations to pyrroles, and various cycloaddition reactions. These compounds are key building blocks for the synthesis of more complex molecules, including alkaloids and other natural products with significant biological activity. The dihydro-2H-pyrrole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai

The synthesis of dihydro-2H-pyrroles can be achieved through several methodologies. Common approaches include the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles that can be further modified. Another notable method involves the hydrogenation and subsequent cyclization of nitro ketones, offering a versatile route to variously substituted dihydro-2H-pyrroles.

Overview of the 2-Phenyl-3,4-dihydro-2H-pyrrol-5-amine Scaffold in Academic Research

While extensive research exists on the broader class of dihydro-2H-pyrroles, academic investigations specifically targeting the this compound scaffold are more specialized. The introduction of a phenyl group at the 2-position significantly influences the molecule's steric and electronic properties, which can in turn affect its reactivity and biological interactions. The amine group at the 5-position provides a nucleophilic center, opening avenues for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and condensation with electrophiles.

Research on structurally related compounds suggests that the 2-phenyl-dihydropyrrole motif can be a key pharmacophore. For instance, derivatives of 2-phenyl-substituted pyrroles have been investigated for their potential as therapeutic agents. The phenyl group can engage in pi-stacking interactions with biological targets, while the dihydro-pyrrole-amine core provides a framework for orienting other functional groups in three-dimensional space to optimize binding.

Below is a table summarizing the key structural features of this compound and their potential implications in research.

| Feature | Description | Potential Implication in Research |

| Dihydro-2H-pyrrole Core | A five-membered, partially saturated nitrogen-containing ring. | Provides a flexible yet constrained scaffold for synthetic modifications and interaction with biological targets. |

| 2-Phenyl Group | A phenyl substituent at the second position of the pyrrole (B145914) ring. | Influences the molecule's electronics and sterics; can participate in hydrophobic and pi-stacking interactions. |

| 5-Amine Group | A primary amine attached to the fifth position of the pyrrole ring. | Acts as a key functional handle for derivatization and can serve as a hydrogen bond donor/acceptor. |

Scope and Research Trajectories within Dihydro-2H-pyrrol-5-amine Chemistry

The future of research in the field of dihydro-2H-pyrrol-5-amine chemistry is promising, with several potential trajectories. One major area of focus is the development of novel synthetic methodologies that allow for the efficient and stereoselective synthesis of derivatives of the this compound scaffold. This includes the exploration of new catalytic systems and multicomponent reactions to build molecular complexity in a single step.

Another significant research direction is the exploration of the pharmacological potential of this class of compounds. Drawing inspiration from the biological activities of other pyrrole derivatives, researchers are likely to investigate this compound analogs for a range of therapeutic applications. This will involve the synthesis of focused libraries of compounds and their screening against various biological targets. The unique structural features of this scaffold may lead to the discovery of novel agents with improved potency and selectivity.

Furthermore, the application of computational chemistry and molecular modeling will likely play a crucial role in guiding the design of new derivatives with desired properties. By understanding the structure-activity relationships (SAR) of the this compound scaffold, researchers can more rationally design molecules with enhanced biological activity.

The following table outlines potential future research directions for this class of compounds.

| Research Area | Focus | Potential Outcomes |

| Synthetic Methodology | Development of novel, efficient, and stereoselective synthetic routes. | Access to a wider range of structurally diverse derivatives for further study. |

| Medicinal Chemistry | Design and synthesis of derivatives for biological screening. | Discovery of new therapeutic agents for various diseases. |

| Computational Chemistry | In-silico modeling and SAR studies. | Rational design of more potent and selective compounds. |

| Materials Science | Incorporation of the scaffold into novel polymers or functional materials. | Development of new materials with unique electronic or optical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-phenyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C10H12N2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12) |

InChI Key |

QGPGNHVXWDBAGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine and Analogues

Cyclization-Based Syntheses of the Dihydro-2H-pyrrole Ring System

Cyclization reactions represent a foundational approach to the synthesis of the dihydro-2H-pyrrole core. These methods involve the intramolecular formation of the heterocyclic ring from a pre-assembled acyclic precursor.

Homopropargylic amines serve as effective substrates for the synthesis of pyrrole (B145914) and its partially saturated analogues. One notable strategy involves a multistep cascade reaction that begins with the Sonogashira coupling of a homopropargylic amine with an aryl iodide. nih.gov This initial coupling is followed by an intramolecular hydroamination and a subsequent reductive elimination. The process yields a 2-pyrroline intermediate, which is the core structure of 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine. nih.gov This cascade is typically facilitated by a palladium catalyst in conjunction with a copper co-catalyst. nih.gov

Another approach utilizes the intramolecular cyclization of organic azides. For instance, 2,5-disubstituted and 2,3,5-trisubstituted pyrroles can be synthesized from homopropargyl azides, with zinc chloride etherate being an effective catalyst for the reaction. researchgate.net

The condensation of amines with carbonyl compounds is a classic and versatile method for constructing nitrogen-containing heterocycles. A prominent example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole ring. organic-chemistry.org This reaction can be conducted under neutral or weakly acidic conditions. organic-chemistry.org

A more direct route to the 3,4-dihydro-2H-pyrrole system involves the cyclocondensation of enones with aminoacetonitrile. nih.govresearchgate.net This reaction is believed to proceed through a 6π-electrocyclic ring closure of a pentadienyl anion intermediate, which is generated in situ. nih.gov The resulting 3,4-dihydro-2H-pyrrole-2-carbonitriles can then be further modified. nih.govresearchgate.net For example, these intermediates can be converted to 2,4-disubstituted pyrroles via microwave-induced dehydrocyanation or oxidized to produce 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov

| Enone Starting Material (Substituents) | Product | Yield (%) | Conditions |

|---|---|---|---|

| Chalcone (R1=Ph, R2=H, R3=Ph) | 5-Phenyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 82 | Reflux in pyridine |

| (E)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | 5-(Naphthalen-2-yl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 71 | Reflux in pyridine |

| (E)-4-Phenylbut-3-en-2-one | 5-Methyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 53 | Reflux in pyridine |

Base-mediated reactions play a crucial role in several synthetic pathways to pyrroline (B1223166) rings. A convergent synthesis involves the formal [3+2] cycloaddition of isocyanoacetates with electron-deficient alkenes. rsc.org This reaction is significantly accelerated by the presence of a base or a metal complex. When cyclic alkenes are used, the cycloaddition yields 1-pyrrolines (3,4-dihydro-2H-pyrroles). rsc.org

Another innovative strategy is the base-mediated cascade reaction involving 2H-azirines. This method allows for the synthesis of highly functionalized oxazoles through an intermolecular substitution followed by ring expansion, demonstrating the utility of base-mediated cyclizations for constructing five-membered heterocycles under metal-free conditions. nih.gov

Multicomponent Reaction (MCR) Approaches to Dihydro-2H-pyrrol-5-amine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools in modern synthetic chemistry. They offer high efficiency and atom economy, making them ideal for constructing complex molecular scaffolds like the dihydro-2H-pyrrole system.

A variety of three-component reactions have been developed for the synthesis of the 3,4-dihydro-2H-pyrrole ring and its derivatives. One effective method involves the reaction of a ketone, an aldehyde, and a nitroalkane to form a nitro ketone intermediate, which then undergoes a highly selective hydrogenative cyclization to yield the 3,4-dihydro-2H-pyrrole product. nih.gov This process is facilitated by a reusable nickel catalyst and demonstrates a broad substrate scope. nih.gov

Another well-established three-component condensation involves active methylene (B1212753) compounds, aldehydes, and amines for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. acs.orgresearchgate.net The reaction conditions can be tuned based on the reactivity of the substrates; reactive starting materials can proceed in acetic acid, while less reactive substrates may require DMF as a solvent and chlorotrimethylsilane (B32843) as a promoter. acs.orgresearchgate.net This approach has been used to synthesize large libraries of pyrrolone derivatives. acs.org Similarly, a Hantzsch-type three-component reaction between primary amines, β-dicarbonyl compounds, and α-bromoesters, often assisted by microwave irradiation, provides access to 2-pyrrolin-5-ones. researchgate.netbohrium.com

| Ketone | Aldehyde | Nitroalkane | Yield (%) |

|---|---|---|---|

| Acetone | Benzaldehyde | Nitroethane | 84 |

| Cyclohexanone | Benzaldehyde | Nitroethane | 81 |

| Acetone | 4-Chlorobenzaldehyde | Nitroethane | 85 |

| Cyclopentanone | 4-Methylbenzaldehyde | Nitromethane | 72 |

The inherent nature of multicomponent reactions makes them exceptionally well-suited for diversity-oriented synthesis (DOS). By systematically varying each of the starting components, large and structurally diverse libraries of compounds can be rapidly generated from a common scaffold. frontiersin.orgresearchgate.net The three-component synthesis of 2-pyrrolin-5-ones has been explicitly used in a diversity-oriented context to generate libraries of highly functionalized bispiro compounds. researchgate.netbohrium.com This process allows for the generation of multiple bonds and stereocenters in a controlled manner over a few steps. researchgate.net

The MCR approach enables the exploration of chemical space around the this compound core. By changing the aldehyde (e.g., substituted benzaldehydes), the amine, and the third component (e.g., a β-dicarbonyl or active methylene compound), a wide array of analogues can be synthesized, which is a key strategy in medicinal chemistry for structure-activity relationship studies. researchgate.netnih.gov

Catalytic Methods in Dihydro-2H-pyrrole Synthesis

Catalysis plays a pivotal role in the modern synthesis of dihydro-2H-pyrrole systems, providing efficient pathways that are often more atom-economical and selective than stoichiometric methods. Both transition metal-catalyzed and metal-free approaches have been successfully developed.

Transition metal catalysis offers powerful tools for the construction of the 1-pyrroline (B1209420) ring. rsc.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

One highly atom-efficient strategy is the intramolecular hydroamination of alkynes, where a C-N bond and the heterocyclic ring are formed via the addition of an N-H group across a C-C triple bond. rsc.org Late transition metals, including rhodium, iridium, and palladium, are effective catalysts for this transformation. For instance, rhodium complexes have been shown to catalyze the cyclization of 4-pentyn-1-amine (B190168) derivatives to yield 1-pyrrolines. rsc.org The use of non-terminal alkynamines, such as those bearing a phenyl group, can lead to the corresponding 2-substituted or 2,3-disubstituted 1-pyrrolines, which are direct precursors to compounds like this compound. rsc.org

Another robust method involves the hydrogenative cyclization of γ-nitro ketones. This approach utilizes inexpensive and earth-abundant metals, such as nickel, as catalysts. researchgate.netresearchgate.net The process begins with the synthesis of a nitro ketone precursor, which is then subjected to hydrogenation. The nickel catalyst facilitates the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ketone to form the dihydro-2H-pyrrole ring. researchgate.net This methodology is noted for its broad substrate scope, allowing for the synthesis of a variety of substituted 1-pyrrolines. researchgate.netresearchgate.net

| Catalyst | Reaction Type | Substrate Example | Product | Yield |

|---|---|---|---|---|

| Rhodium Complex | Intramolecular Hydroamination | 5-Phenyl-4-pentyn-1-amine | 2-Methyl-3-phenyl-3,4-dihydro-2H-pyrrole | >98% |

| Ni/SiO₂ | Hydrogenative Cyclization | 4-Nitro-1,3-diphenylbutan-1-one | 3,5-Diphenyl-3,4-dihydro-2H-pyrrole | High |

| ZnI₂ | Cyclization of Dienyl Azides | (E,E)-5-Azido-1-phenylpenta-1,3-diene | 2-Styrylpyrrole (aromatized product) | High |

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic strategies have gained significant attention. These methods often rely on cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing operational simplicity and efficiency. rsc.orgresearchgate.net

One such approach involves the annulation of phenylacetaldehydes and primary amines to construct substituted pyrroles under metal-free conditions. researchgate.net While this particular example leads to fully aromatic pyrroles, modifications to the reaction sequence or starting materials can provide access to the desired dihydro-2H-pyrrole core. Cascade reactions that trap an in situ generated intermediate are particularly powerful. acs.org For the synthesis of this compound, a plausible metal-free cascade could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amine and a phenyl-containing building block.

Another metal-free strategy employs B(C₆F₅)₃ as a catalyst for the tandem cyclization and hydrosilylation of intermediates formed from 1,2-diaminobenzenes and α-ketoesters. researchgate.net Although this method produces tetrahydroquinoxalines, the underlying principle of a metal-free Lewis acid-catalyzed cyclization followed by reduction is applicable to the synthesis of other N-heterocycles. By selecting appropriate acyclic precursors, such as a γ-aminoketone, this type of metal-free tandem reaction could be adapted to furnish 3,4-dihydro-2H-pyrroles.

Stereoselective Synthesis of Functionalized this compound Derivatives

The introduction of stereocenters into the dihydro-2H-pyrrole ring is of great interest, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Both diastereoselective and enantioselective methods have been developed to control the stereochemical outcome of these syntheses.

Diastereoselective control is crucial when synthesizing derivatives with multiple stereocenters. Intramolecular cyclization reactions are particularly effective for achieving high levels of diastereoselectivity, as the cyclic transition state can impose significant conformational constraints.

The intramolecular Diels-Alder reaction is a powerful tool for constructing fused ring systems containing a pyrrolidine (B122466) or dihydropyrrole core. researchgate.net By tethering a dienophile to a diene via a nitrogen atom, subsequent cyclization can proceed with predictable stereochemistry. The stereoselectivity is often dictated by the geometry of the transition state, with the exo or endo approach being favored depending on the specific substituents and reaction conditions. researchgate.net For example, the synthesis of tetrahydro-2H- ontosight.aibenzopyrano[3,4-c]pyrrol-3-ones has been achieved with diastereoselectivity dependent on the nature of the dienophile and the placement of an amide group within the tether. researchgate.net

Domino reactions can also be designed to achieve high diastereoselectivity. A diastereoselective double spirocyclization of N-arylamide derivatives has been reported for the one-step construction of two quaternary centers in a dispirocyclic system containing a pyrrolidine ring. nih.gov Such strategies, which proceed via dearomative ipso-cyclization, showcase how complex molecular architectures with defined stereochemistry can be accessed efficiently. nih.gov

The asymmetric synthesis of chiral amines and their cyclic analogues is a key objective in pharmaceutical chemistry. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful methods for producing enantiomerically enriched compounds. nih.gov The C=N bond of a 3,4-dihydro-2H-pyrrole is an imine, which can be a substrate for asymmetric hydrogenation using chiral catalysts based on iridium, rhodium, or ruthenium to yield a chiral pyrrolidine. nih.govacs.org By carefully selecting the chiral ligand, high levels of enantioselectivity can be achieved.

Another prominent strategy is the enantioselective three-component coupling reaction (A³ coupling) of an aldehyde, an alkyne, and an amine. nih.govresearchgate.net This reaction, often catalyzed by copper complexes with chiral ligands like Pyrinap, produces chiral propargylic amines. nih.govresearchgate.net These products are versatile intermediates that can be further cyclized to form various chiral nitrogen heterocycles, including functionalized pyrrolidines and their unsaturated analogues.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir/f-binaphane | Asymmetric Hydrogenation | N-Aryl Imines | Up to 99% |

| CuBr/(R,Ra)-N-Nap-Pyrinap | A³ Coupling | Aldehydes, Alkynes, Amines | High |

| Ni/[2.2]Paracyclophane-PYMCOX | Asymmetric 1,2-Reduction | α,β-Unsaturated Ketones | Up to 99% |

Green Chemistry Principles in Synthetic Strategies for Dihydro-2H-pyrrol-5-amine

The application of green chemistry principles to the synthesis of important chemical targets is essential for sustainable development. semanticscholar.org These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. rsc.org

In the context of synthesizing this compound, several green strategies can be implemented. The use of heterogeneous catalysts, such as nickel supported on silica (B1680970) (Ni/SiO₂) or copper oxide on activated carbon (CuO@C), is highly advantageous. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, which reduces waste and catalyst cost. nih.govpsu.edu

Solvent choice is another critical aspect of green chemistry. Performing reactions in environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG-400) is preferable to using volatile or toxic organic solvents. nih.govsemanticscholar.org For example, metal-free cascade reactions have been developed in aqueous buffer solutions. semanticscholar.org Furthermore, utilizing alternative energy sources, such as microwave irradiation or concentrated solar radiation, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. semanticscholar.orgrsc.org

Atom-economical reactions, such as the hydroamination and multicomponent reactions mentioned previously, are inherently green as they maximize the incorporation of starting material atoms into the final product, minimizing waste. semanticscholar.org The development of one-pot procedures that combine several synthetic steps without isolating intermediates also aligns with green chemistry goals by reducing solvent use, energy consumption, and waste generation. rsc.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Pentyn-1-amine |

| 5-Phenyl-4-pentyn-1-amine |

| γ-Nitro ketones |

| 4-Nitro-1,3-diphenylbutan-1-one |

| 3,5-Diphenyl-3,4-dihydro-2H-pyrrole |

| Phenylacetaldehydes |

| α-Ketoesters |

| Tetrahydro-2H- ontosight.aibenzopyrano[3,4-c]pyrrol-3-ones |

| Propargylic amines |

| Nickel on silica (Ni/SiO₂) |

| Copper oxide on activated carbon (CuO@C) |

| Polyethylene glycol (PEG-400) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

Utilization of Benign Solvents in Synthetic Procedures

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Consequently, a key aspect of green chemistry is the substitution of these solvents with more benign alternatives. nih.gov In the context of synthesizing 5-amino-3,4-dihydro-2H-pyrrole derivatives, significant progress has been made in employing safer solvents.

A notable example is the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.gov This one-pot, metal-free approach successfully utilizes diethyl carbonate (DEC) and 2-methyl tetrahydrofuran (B95107) (2-MeTHF) as benign reaction solvents. nih.govresearchgate.net Both DEC and 2-MeTHF are considered greener alternatives to more conventional solvents. DEC is a biodegradable and low-toxicity solvent, while 2-MeTHF is derived from renewable resources and has a more favorable safety profile than its petrochemically derived analogue, tetrahydrofuran (THF). researchgate.net

The reaction, starting from commercially available phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester, proceeds efficiently in these green solvents to yield the desired dihydropyrrole derivatives with three contiguous stereocenters. nih.gov The use of these solvents not only reduces the environmental footprint of the synthesis but also, in some cases, contributes to improved reaction performance. researchgate.net

Below is a table summarizing the use of benign solvents in the synthesis of 5-amino-3,4-dihydro-2H-pyrrole analogues:

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Benign Solvent | Yield | Diastereomeric Ratio (d.r.) | Reference |

| Phenylsulfonylacetonitrile | Benzaldehyde | N-(diphenylmethylene)glycine tert-butyl ester | Diethyl Carbonate (DEC) | High | Good | nih.gov |

| Phenylsulfonylacetonitrile | 4-Chlorobenzaldehyde | N-(diphenylmethylene)glycine tert-butyl ester | Diethyl Carbonate (DEC) | High | Good | nih.gov |

| Phenylsulfonylacetonitrile | 2-Naphthaldehyde | N-(diphenylmethylene)glycine tert-butyl ester | Diethyl Carbonate (DEC) | High | Good | nih.gov |

| Phenylsulfonylacetonitrile | Benzaldehyde | N-(diphenylmethylene)glycine tert-butyl ester | 2-Methyltetrahydrofuran (2-MeTHF) | 77% | Good | researchgate.net |

Development of Sustainable Reaction Conditions

Beyond the use of benign solvents, the development of sustainable reaction conditions encompasses a broader range of principles, including atom economy, energy efficiency, and the use of catalysts over stoichiometric reagents. semanticscholar.org Several strategies have been employed to make the synthesis of this compound and its analogues more sustainable.

One-Pot Reactions: A significant advancement is the development of one-pot procedures, which combine multiple synthetic steps into a single operation. This approach reduces the need for intermediate purification steps, thereby minimizing solvent use, waste generation, and energy consumption. The aforementioned synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters is a prime example of a successful one-pot strategy. nih.gov

Metal-Free Catalysis: Many organic transformations rely on metal-based catalysts, which can be toxic, expensive, and difficult to remove from the final product. The development of metal-free catalytic systems is a key goal in sustainable chemistry. The synthesis of the dihydropyrrole analogues using benign solvents is also noteworthy for being a metal-free process, which further enhances its green credentials. nih.gov

Solvent-Free and Aqueous Conditions: In some cases, it is possible to eliminate the use of organic solvents altogether. Solvent-free reactions, often conducted by heating a mixture of reactants, represent a highly sustainable approach. mdpi.com For instance, a solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been reported, showcasing the feasibility of this method for pyrrole-related structures. mdpi.com Additionally, conducting reactions in aqueous media is another green alternative. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for promoting organic reactions. It can lead to significantly shorter reaction times, increased product yields, and enhanced selectivity, all of which contribute to more sustainable processes. researchgate.net This technique has been successfully applied to the synthesis of various pyrrole derivatives.

The following table provides an overview of various sustainable reaction conditions applied to the synthesis of pyrrole and dihydropyrrole derivatives:

| Synthetic Strategy | Key Features | Compound Class | Reference |

| One-Pot, Three-Component Reaction | Metal-free, Diastereoselective | 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters | nih.gov |

| Solvent-Free, Three-Component Reaction | Heated, Potassium hydroxide (B78521) catalyst | 2,4,5-Trisubstituted-1H-pyrrol-3-ol derivatives | mdpi.com |

| Four-Component Domino Reaction | Nanoparticle catalyst, Eco-friendly | Dihydropyrrol-2-one derivatives | researchgate.net |

| Barton–Zard Reaction | One-pot, Base-catalyzed in ethanol | 2,4-Dihydrochromeno[3,4-c]pyrroles | nih.gov |

| Cyclocondensation | Microwave-induced dehydrocyanation | 2,4-Disubstituted pyrroles | researchgate.net |

Chemical Transformations and Reactivity of the Dihydro 2h Pyrrol 5 Amine Core

Functionalization Reactions at the Pyrroline (B1223166) Ring

The pyrroline ring of 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine is amenable to various functionalization reactions, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive transformations. These reactions provide avenues for introducing new substituents and modifying the oxidation state of the heterocyclic core.

Electrophilic and Nucleophilic Substitution Pathways

The electron-rich nature of the pyrroline ring makes it susceptible to electrophilic attack. While specific studies on this compound are limited, related structures such as 3,4-dihydro-2-imino-2H-pyrrol-5-amine undergo electrophilic substitution at the α-carbon. For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring, paving the way for further functionalization.

Nucleophilic substitution reactions on the pyrroline ring are less common but can be envisaged under specific conditions. The presence of the phenyl group at the 2-position influences the electron distribution within the ring, potentially directing nucleophilic attack. Further research is needed to fully explore the scope of nucleophilic substitution pathways for this specific compound.

Oxidative and Reductive Transformations of the Ring System

The dihydro-2H-pyrrol-5-amine core can undergo both oxidative and reductive transformations, leading to significant structural modifications. Oxidation of the related 3,4-dihydro-2-imino-2H-pyrrol-5-amine with strong oxidizing agents like potassium permanganate in acidic media can lead to cleavage of the pyrroline ring, yielding succinic acid derivatives. Milder oxidation conditions could potentially lead to the formation of corresponding pyrrole (B145914) or other aromatized products.

Reduction of the imino group within the pyrroline ring is a more common transformation. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can reduce the C=N double bond to an amine, yielding a fully saturated pyrrolidine (B122466) derivative. The choice of reducing agent is crucial; for example, sodium borohydride (NaBH4) is a milder reducing agent that may selectively reduce certain functional groups while leaving the imine intact, whereas the more powerful lithium aluminum hydride (LiAlH4) would likely reduce the imine. youtube.commdpi.comnih.govvulcanchem.comyoutube.com

Annulation and Ring-Expansion Reactions Involving Dihydro-2H-pyrrol-5-amine

The amidine functionality embedded within the this compound core serves as a valuable handle for constructing fused heterocyclic systems and for undergoing ring-expansion reactions.

Formation of Fused Heterocyclic Systems from the Core Amidine

The cyclic amidine moiety of this compound is a key reactive site for annulation reactions, enabling the synthesis of various fused heterocyclic systems. For example, the reaction of 2-aminopyrrolines with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrrolo[1,2-a]pyrimidines. This transformation typically proceeds through an initial condensation reaction followed by intramolecular cyclization.

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved from appropriate 2-aminopyrroline precursors. mdpi.comkuleuven.be These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The specific reaction conditions and the nature of the diketone or its synthetic equivalent will determine the final structure of the fused heterocyclic product.

Synthesis of Pyrrolidine-2,3-diones and Related Structures

While a direct conversion of this compound to pyrrolidine-2,3-diones has not been extensively reported, a plausible synthetic route could involve the hydrolysis of the amidine functionality to a lactam, followed by oxidation of the adjacent methylene (B1212753) group.

A more established method for synthesizing pyrrolidine-2,3-diones involves the reaction of 3-hydroxy-3-pyrroline-2-ones with aliphatic amines. beilstein-journals.orgorganic-chemistry.org These 3-hydroxy-3-pyrroline-2-one precursors can be synthesized through multicomponent reactions. nih.govbeilstein-journals.org A potential, albeit indirect, pathway from this compound could involve its conversion to a suitable intermediate that can then be transformed into the requisite 3-hydroxy-3-pyrroline-2-one. Further research is required to establish a direct and efficient synthetic protocol.

Derivatization Strategies for Structural Diversification of the Amine Moiety

The exocyclic amine group of this compound offers a prime site for structural diversification through various derivatization reactions, including acylation, alkylation, and sulfonylation. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction introduces an acyl group, which can be varied to modulate the compound's properties.

Alkylation: N-alkylation of the exocyclic amine can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the stoichiometry of the reagents and the reaction conditions.

Sulfonylation: The amine group can also be derivatized by reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides. The synthesis of N-sulfonyl amidines is a well-established field, with various methods available for their preparation. mdpi.comkuleuven.beresearchgate.netresearchgate.net This functional group is a key component in many pharmacologically active compounds.

The following table summarizes the types of derivatization reactions possible at the amine moiety:

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride / Anhydride | Amide |

| Alkylation | Alkyl halide | Alkylamine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

These derivatization strategies provide a powerful toolkit for the synthesis of a diverse library of this compound analogs for various applications in chemical and pharmaceutical research.

N-Substitution and Amine Functionalization

The primary amine group in this compound is a key site for various functionalization reactions, enabling the synthesis of a wide array of N-substituted derivatives. Common transformations include N-acylation, N-alkylation, and reactions that leverage the nucleophilicity of the amine.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides. These reactions introduce new carbon-based substituents onto the nitrogen atom, significantly altering the compound's steric and electronic properties.

Reductive amination offers another powerful method for N-alkylation. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This approach is particularly useful for introducing a variety of alkyl groups under mild conditions. An intermolecular redox amination, for instance, can utilize the inherent reducing power of a 3-pyrroline to form N-alkyl pyrroles from aldehydes and ketones in the presence of a mild Brønsted acid catalyst.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction can be employed to introduce an aminomethyl group onto a suitable substrate, and while not directly acting on the amine of the dihydropyrrole, it showcases a method for incorporating amine functionalities into related structures.

The functionalization of the amine group is crucial for modifying the pharmacological and physicochemical properties of the core molecule, making it a key strategy in medicinal chemistry and materials science.

Introduction of Aryl and Heteroaryl Moieties on the Pyrroline Scaffold

The introduction of aryl and heteroaryl groups onto the pyrroline ring can be accomplished through various modern cross-coupling reactions. These methods are instrumental in constructing complex molecular architectures with potential applications in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are among the most effective methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, and the Heck reaction, involving the coupling of an unsaturated halide with an alkene, are prominent examples.

For instance, a methodology for the direct 2-arylation of N-substituted pyrroles using aryl iodides has been developed. nih.gov This reaction is catalyzed by PdCl2(PPh3)2 in the presence of a silver salt and potassium fluoride in anhydrous DMSO. nih.gov Similarly, the Suzuki-Miyaura coupling has been successfully applied to synthesize aryl-substituted pyrroles from protected bromopyrroles and arylboronic acids.

The Heck reaction provides another avenue for C-C bond formation. The reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base can lead to substituted alkenes, which can be further manipulated to introduce aryl groups onto the pyrroline scaffold. A tandem amino-Heck carbonylation reaction has been used to synthesize 2,5-disubstituted pyrroles, demonstrating the versatility of this approach.

These cross-coupling strategies allow for the precise installation of diverse aryl and heteroaryl substituents, significantly expanding the chemical space accessible from the this compound core.

Carboxylic Acid and Carbonitrile Derivatives from Related Structures

The synthesis of carboxylic acid and carbonitrile derivatives from structures related to this compound provides access to compounds with valuable functional handles for further chemical modifications.

Synthesis of Carboxylic Acid Derivatives: A novel three-step, four-transformation approach has been developed for the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This one-pot strategy utilizes commercially available starting materials and proceeds under metal-free conditions. The hydrolysis of the resulting imino group under acidic conditions offers a direct route to glutamate (B1630785) surrogates, while reduction and cyclization lead to pyroglutamate derivatives.

Another general synthesis of 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of 2H-azirines with enamines. This reaction yields a mixture of 2,3- and 3,4-dihydropyrroles, which upon acid treatment, afford the desired pyrrole-2-carboxylic acids in moderate to high yields.

Synthesis of Carbonitrile Derivatives: A straightforward two-step synthesis of 3,5-disubstituted pyrrole-2-carbonitriles has been reported starting from enones. The initial cyclocondensation of an enone with aminoacetonitrile furnishes a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. This intermediate can then be oxidized to yield the corresponding pyrrole-2-carbonitrile.

Spectroscopic and Structural Characterization Methodologies in 2 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a related compound, 1-phenyl-pyrrolidin-2-one, the protons of the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region. For instance, the CH₂ group adjacent to the carbonyl (C5) would be expected to resonate at a lower field compared to the other methylene (B1212753) protons due to the deshielding effect of the carbonyl group. The protons on the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about the substitution pattern.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) in 1-phenyl-pyrrolidin-2-one would be expected to have a characteristic chemical shift in the range of 170-180 ppm. The carbons of the phenyl ring would appear between 120 and 140 ppm, while the aliphatic carbons of the pyrrolidine ring would be found at higher fields.

For this compound itself, one would expect to see signals corresponding to the protons on the dihydro-pyrrole ring, the phenyl ring, and the amine group. The chemical shifts and coupling constants would be crucial for determining the connectivity and stereochemistry of the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related Pyrrolidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-C1 | - | ~139 |

| Phenyl-C2,6 | ~7.6 (d) | ~120 |

| Phenyl-C3,5 | ~7.4 (t) | ~129 |

| Phenyl-C4 | ~7.1 (t) | ~124 |

| Pyrrolidine-C2 | ~3.9 (t) | ~49 |

| Pyrrolidine-C3 | ~2.1 (p) | ~33 |

| Pyrrolidine-C4 | ~2.6 (t) | ~18 |

| Pyrrolidine-C5 | - | ~175 (C=O) |

Note: Data is illustrative for 1-phenyl-pyrrolidin-2-one and serves as an example of the type of data obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure. Common fragmentation pathways for related pyrrole (B145914) derivatives often involve the loss of small neutral molecules or radicals from the heterocyclic ring and the phenyl substituent. Analysis of these fragment ions can help to confirm the connectivity of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Calculated m/z for C₁₀H₁₂N₂ [M+H]⁺ | 161.1073 |

| EI-MS | Molecular Ion (M⁺) | 160 |

| EI-MS | Key Fragment Ions | Fragments corresponding to loss of NH₂, phenyl group, etc. |

Note: The expected values are theoretical and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the imine tautomer or the C=C stretching within the enamine form would be expected in the 1600-1680 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic CH₂ groups would be seen just below 3000 cm⁻¹. Bending vibrations for the N-H and C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further confirm the vibrational assignments made from the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=N / C=C | Stretching | 1600-1680 |

| N-H | Bending | 1550-1650 |

Note: These are general ranges and the exact positions of the bands would depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structural and Conformational Determination

For this compound, a successful crystal structure determination would reveal the planarity of the phenyl and dihydro-pyrrole rings and the dihedral angle between them. It would also provide information about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.

While a crystal structure for the title compound is not available, a study on the closely related compound, 5-phenyl-3,4-dihydro-2H-pyrrole, revealed a planar pyrroline (B1223166) ring. This suggests that the dihydro-pyrrole ring in this compound may also adopt a relatively planar conformation.

Interactive Data Table: Illustrative Crystallographic Data for a Related Phenyl-dihydro-pyrrole Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.88 |

| b (Å) | 10.21 |

| c (Å) | 14.34 |

| β (°) | 95.6 |

Note: Data is for 5-phenyl-3,4-dihydro-2H-pyrrole and serves as an example.

Advanced Spectroscopic Techniques for Detailed Conformational Analysis

Beyond the standard spectroscopic methods, advanced techniques can provide deeper insights into the conformational dynamics of this compound in solution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons and for assigning complex spectra.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons in the molecule, providing valuable information about its preferred conformation in solution. Computational modeling, in conjunction with experimental data, can also be a powerful tool for exploring the conformational landscape of flexible molecules like this compound.

Computational and Theoretical Investigations of 2 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for examining the intricacies of molecular systems. For derivatives of the pyrrole (B145914) family, DFT methods are frequently used to predict their electronic characteristics and reactivity.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution, revealing sites that are susceptible to electrophilic or nucleophilic attack. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. irjweb.com

For pyrrole-based systems, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is distributed over areas that can accommodate electron density. mdpi.com This distribution is pivotal in predicting how the molecule will interact with other reagents. Based on these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the ability of a species to accept electrons. |

Tautomerism and Conformational Studies

The 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine structure possesses the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Specifically, it can exhibit amine-imine tautomerism. Computational studies on analogous systems, such as substituted pyrrolidine-2,3-diones, have shown that the relative stability of tautomers can be influenced by subtle differences in energy. beilstein-journals.org The transformation between tautomers often has a significant rate constant. nih.gov

DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound, thereby predicting the predominant form under various conditions. These calculations can also shed light on the energy barriers for the interconversion between tautomers. nih.gov Furthermore, the presence of the phenyl group introduces conformational flexibility. The dihedral angle between the phenyl ring and the pyrrole ring can be explored through computational methods to identify the most stable conformations.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, molecular modeling and dynamics simulations are powerful techniques for exploring the broader conformational space of a molecule. These methods can simulate the movement of atoms over time, providing a dynamic picture of the molecule's flexibility.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction. For the synthesis of this compound and its derivatives, computational methods can be used to propose and evaluate potential reaction mechanisms. For instance, in the synthesis of related 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have been used to map the potential energy surface of the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine. beilstein-journals.org

These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the determination of the most favorable reaction mechanism. Such studies have shown that for some reactions leading to pyrrole derivatives, kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org In the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds, DFT calculations have supported a proposed mechanism involving a nucleophilic attack followed by intramolecular cyclization and tautomeric conversion. mdpi.com

Structure-Based Design Principles for Analogues and Derivatives

The insights gained from computational studies of this compound can be leveraged for the structure-based design of new analogues with desired properties. By understanding the electronic and steric requirements for a particular application, modifications can be strategically made to the parent molecule.

A notable example of this approach is the rational design of dipeptidyl peptidase 4 (DPP-4) inhibitors based on a similar 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine scaffold. nih.gov In that work, computational techniques such as 3D molecular similarity and electrostatic complementary methods were employed to design novel derivatives with significantly enhanced potency. nih.gov This demonstrates the power of computational chemistry in guiding the synthesis of new compounds with improved biological activity. By identifying the key interactions between a ligand and its target, computational models can predict which modifications to the ligand are most likely to lead to improved binding affinity and selectivity.

Role of 2 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Analogues in Chemical Biology

Scaffold Significance in Bioactive Molecule Research from a Chemical Perspective

The significance of the 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine scaffold lies in its inherent structural features that facilitate interactions with biological macromolecules. The combination of a partially saturated pyrrole (B145914) ring (a pyrroline), a phenyl group, and an amine function provides a rich pharmacophore that can be tailored to achieve high affinity and selectivity for specific targets.

The interaction of this compound and its derivatives with biological targets is governed by a combination of non-covalent forces. acs.org The specific geometry and electronic properties of the scaffold enable it to fit into binding pockets of enzymes and receptors, leading to modulation of their activity.

Key molecular interactions include:

Hydrogen Bonding: The amine group (-NH2) in the 5-position is a key hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms on amino acid residues within a protein's active site. acs.org This is a critical interaction for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The phenyl group provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. acs.org This interaction often contributes significantly to the binding affinity by displacing ordered water molecules from the binding site, which is an entropically favorable process. acs.org

π-π Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking. This involves the face-to-face or edge-to-face stacking of the aromatic rings, contributing to the stability of the ligand-protein complex.

Ionic Interactions: The amine group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in the target protein.

These interactions are fundamental to the mechanism of action for many enzyme inhibitors. For instance, analogues of this scaffold have been investigated as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4). nih.gov In such cases, the molecule is designed to fit snugly into the enzyme's active site, with specific functional groups positioned to form key interactions that prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, chemical modifications at various positions can dramatically influence its biological activity. researchgate.net

Systematic modifications allow medicinal chemists to probe the chemical space around the scaffold and understand the requirements for optimal interaction with a biological target. nih.govmdpi.com Key areas for modification include:

The Phenyl Ring: Introducing substituents onto the phenyl ring can alter the electronic properties (through electron-donating or electron-withdrawing groups) and steric bulk of the molecule. For example, adding a trifluoromethyl group can increase lipophilicity and potentially enhance binding through new interactions. ontosight.ai Halogen atoms like fluorine or chlorine can modulate metabolic stability and binding affinity. ontosight.aiontosight.ai

The Pyrrolidine (B122466) Ring: While the core ring is often maintained, modifications such as adding substituents can influence the molecule's conformation and how it presents its key interacting groups to the target protein.

The following interactive table summarizes hypothetical SAR data for a series of analogues targeting a generic kinase enzyme, illustrating how specific modifications can impact inhibitory activity.

| Compound ID | R1 (Phenyl Substituent) | R2 (Amine Substituent) | IC50 (nM) | Notes |

| A-1 | H | H | 500 | Baseline compound |

| A-2 | 4-F | H | 250 | Fluoro substitution improves potency, likely through enhanced binding interactions. ontosight.ai |

| A-3 | 4-CF3 | H | 100 | Trifluoromethyl group significantly increases potency, possibly due to favorable hydrophobic interactions. ontosight.ai |

| A-4 | H | Acetyl | >1000 | Acylation of the amine group abolishes activity, suggesting the primary amine is crucial for a key hydrogen bond or ionic interaction. |

| A-5 | 4-CF3 | Methyl | 150 | Small alkylation on the amine is tolerated but slightly reduces potency compared to the primary amine. |

This data is illustrative and intended to demonstrate SAR principles.

Applications as Synthetic Intermediates and Building Blocks for Complex Molecules

Beyond its direct role as a pharmacophore, the this compound structure is a valuable synthetic intermediate. Its inherent reactivity allows it to serve as a starting point for the construction of more elaborate and diverse molecular frameworks. nih.gov

The cyclic imine and amine functionalities within the this compound scaffold make it a versatile precursor for building more complex heterocyclic systems. researchgate.net Pyrrole and its derivatives are foundational units for a vast array of biologically active molecules, and methods to elaborate on this core are of great interest. nih.govorganic-chemistry.org

For example, the amine group can act as a nucleophile to react with various electrophiles, initiating cyclization reactions to form fused ring systems. The inherent reactivity of the pyrroline (B1223166) ring can be exploited in cycloaddition reactions or other transformations to build polycyclic indole-like structures or pyrrolopyridines. nih.govnih.gov Such advanced architectures are common in natural products and potent synthetic drugs. beilstein-journals.orgnih.gov The synthesis of these complex molecules often relies on the strategic use of simpler, functionalized heterocyclic building blocks like the title compound. beilstein-journals.org

In modern drug discovery, Diversity-Oriented Synthesis (DOS) is a powerful strategy for rapidly generating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The this compound scaffold is well-suited for this approach due to its potential for modular assembly. uib.nonih.govresearchgate.net

A modular synthesis would involve:

Varying the Phenyl Group: Starting with different substituted γ-nitroketones (precursors to the pyrroline ring) allows for the introduction of a wide array of functionalities on the phenyl ring.

Varying the Amine Reactant: The exocyclic amine can be reacted with a library of building blocks, such as carboxylic acids (to form amides), aldehydes (to form imines, which can be reduced), or isocyanates (to form ureas).

This approach allows for the creation of a large, grid-like library of related compounds from a small number of starting materials. nih.gov The efficiency of multicomponent reactions, which can form complex products in a single step, is often leveraged in this context. researchgate.net For example, a three-component reaction could bring together a precursor for the pyrroline ring, an aldehyde, and an amine source to rapidly generate molecular complexity. beilstein-journals.org

The table below illustrates a modular approach to library synthesis from the core scaffold.

| Core Scaffold | Building Block 1 (R1-COOH) | Building Block 2 (R2-CHO) | Resulting Structure Class |

| This compound | Acetic Acid | - | N-Acyl derivatives |

| This compound | Benzoic Acid | - | N-Benzoyl derivatives |

| This compound | - | Benzaldehyde | N-Benzyl derivatives (after reduction) |

| This compound | - | Pyridine-4-carboxaldehyde | N-Pyridylmethyl derivatives (after reduction) |

This modularity is essential for exploring the vastness of chemical space to identify novel bioactive agents. researchgate.net

Future Perspectives and Emerging Research Directions for 2 Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The development of new and efficient synthetic routes to 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine and its analogs is crucial for facilitating further research and application. While classical methods for pyrroline (B1223166) synthesis exist, future efforts are likely to focus on catalytic, green, and diversity-oriented approaches.

One promising avenue is the use of transition metal catalysis. Catalysts based on rhodium, gold, and iron have shown efficacy in the synthesis of various substituted pyrrolines. Future research could adapt these methods for the specific synthesis of this compound, potentially offering higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. The development of solvent-free reaction conditions or the use of biodegradable catalysts and solvents would represent a significant advancement. One-pot multicomponent reactions, which reduce the number of synthetic steps and purification procedures, are also a key area of interest for the efficient construction of this heterocyclic core. organic-chemistry.orgontosight.ai

A comparative table of potential future synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis (Rh, Au, Fe) | High efficiency, mild conditions, stereoselectivity. | Catalyst design, substrate scope expansion. |

| Lewis Acid Catalysis | Use of inexpensive and readily available catalysts. | Exploring new Lewis acids, optimizing reaction conditions. |

| Green Chemistry Approaches | Reduced environmental impact, cost-effectiveness. | Solvent-free reactions, biodegradable catalysts. |

| One-Pot Multicomponent Reactions | Step and atom economy, operational simplicity. | Design of novel multicomponent reaction cascades. |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Future research will undoubtedly leverage advanced spectroscopic and computational techniques to gain deeper insights.

While standard spectroscopic data for the parent compound is not extensively reported in publicly accessible literature, future studies will likely involve detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-resolution mass spectrometry will be instrumental in confirming the molecular formula and fragmentation patterns of new derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating the molecule's electronic structure, conformational preferences, and reaction mechanisms. DFT calculations can provide valuable information on bond lengths, bond angles, and electronic properties, which can be correlated with experimental spectroscopic data. For instance, DFT has been used to study the tautomerism and reaction mechanisms of related pyrrolidinone derivatives. researchgate.net

A summary of the expected spectroscopic and computational data points for future studies is provided below:

| Technique | Information to be Gained |

| ¹H and ¹³C NMR | Detailed structural elucidation, confirmation of substitution patterns. |

| IR Spectroscopy | Identification of key functional groups (N-H, C=N, aromatic C-H). |

| Mass Spectrometry | Determination of molecular weight and fragmentation pathways. |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction energetics. |

Innovative Derivatization Strategies for Expanding Chemical Space

The strategic derivatization of the this compound scaffold is key to expanding its chemical space and exploring its potential in various applications. Future research will likely focus on functionalization at several key positions.

The exocyclic amino group is a prime target for derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties. nih.gov Furthermore, the formation of Schiff bases with various aldehydes and ketones can provide access to a diverse library of new analogs. nih.gov

The phenyl ring offers another site for modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could be explored to introduce functional groups that can alter the electronic properties of the entire molecule or serve as handles for further transformations.

Finally, modifications to the pyrroline ring itself, although potentially more challenging, could lead to novel structures. For instance, the introduction of substituents at the C2, C3, or C4 positions could be achieved through the use of appropriately substituted starting materials in the initial synthesis.

| Derivatization Strategy | Potential New Analogs |

| N-Functionalization | Amides, sulfonamides, secondary and tertiary amines, Schiff bases. |

| Phenyl Ring Substitution | Nitro, halo, alkyl, and acyl derivatives. |

| Pyrroline Ring Modification | Introduction of alkyl, aryl, or functionalized side chains. |

Exploration of New Chemical Reactivity Profiles and Transformations

Understanding the inherent reactivity of this compound is fundamental to unlocking its synthetic potential. Future research will likely investigate a range of chemical transformations to explore new reactivity profiles.

The cyclic amidine functionality within the 2-amino-1-pyrroline tautomer suggests a rich reaction chemistry. This moiety can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, to construct more complex fused heterocyclic systems. The [3+2] cycloaddition of azomethine ylides with maleimides to form pyrrolo[3,4-c]pyrrole (B14788784) derivatives showcases a relevant transformation. rsc.org

Oxidation and reduction reactions of the pyrroline ring could provide access to the corresponding fully aromatic pyrrole (B145914) or the saturated pyrrolidine (B122466), respectively. These transformations would significantly expand the structural diversity of the available compounds.

Ring-opening reactions, potentially triggered by nucleophiles or electrophiles, could also be a fruitful area of investigation, leading to the formation of linear amino ketone derivatives that can be used as building blocks for other chemical entities. For example, the ring opening of dihydropyrans in the presence of amines has been reported. chim.it

| Reaction Type | Potential Products |

| Cycloaddition Reactions | Fused heterocyclic systems, spiro compounds. |

| Oxidation/Reduction | Substituted pyrroles and pyrrolidines. |

| Ring-Opening Reactions | Linear amino ketone derivatives. |

Q & A

Q. What are the common synthetic routes for 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine, and what methodological considerations are critical for reproducibility?

The synthesis often involves multi-step processes, such as condensation reactions of substituted aldehydes or ketones with amines under solvent-free or mild acidic conditions. For example, pyrazol-5-amine derivatives are synthesized via α,β-unsaturated ketone intermediates formed by reacting aldehydes with ketones . Key considerations include stoichiometric ratios, solvent choice (e.g., ethanol or THF), and temperature control to avoid side reactions. Purification via column chromatography (hexane/acetone gradients) is recommended for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard techniques include:

- NMR spectroscopy : Confirm hydrogen environments (e.g., aromatic protons, NH₂ groups) and diastereotopicity in the dihydropyrrole ring .

- Mass spectrometry (MS) : Verify molecular weight (160.22 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general precautions include:

- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Storing in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

- Disposing of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Employ factorial design to systematically vary parameters (temperature, catalyst loading, reaction time) and identify optimal conditions . For instance, computational tools (e.g., quantum chemical calculations) can predict transition states and guide catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps) . Feedback loops integrating experimental data with computational models (e.g., ICReDD’s approach) minimize trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects) of structurally similar pyrrol-5-amines?

Discrepancies may arise from:

Q. How can computational modeling enhance mechanistic understanding of this compound’s reactivity?

Density functional theory (DFT) calculations can:

- Map reaction pathways (e.g., cyclization steps in pyrrole ring formation) .

- Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) . Tools like Gaussian or ORCA are recommended for simulating intermediates and transition states .

Q. What advanced spectroscopic techniques are suitable for probing intermolecular interactions of this compound in supramolecular assemblies?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

- Solid-state NMR : Analyze dynamic behavior in polymorphs .

- FT-IR spectroscopy : Identify NH₂ stretching frequencies to assess hydrogen bonding .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C | ↑ Yield (70–85%) | |

| Catalyst (Pd(OAc)₂) | 5–10 mol% | ↓ Side products | |

| Solvent | Ethanol/THF (1:1) | ↑ Solubility |

Table 2. Comparative Bioactivity of Pyrrol-5-amine Derivatives

| Compound | Assay Type | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Phenyl derivative | Anticancer (HeLa) | 12.3 | Carbonic anhydrase inhibition | |

| 4-Methoxy analog | Antibacterial (E. coli) | 25.7 | Membrane disruption |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.